5-Bromobenzofuran-7-boronic acid, pinacol ester
Description
Properties
IUPAC Name |
2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBrO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLAOSMXAGBQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzofuran-7-boronic acid, pinacol ester typically involves the reaction of 5-bromobenzofuran with a boronic acid derivative in the presence of a base and a catalyst. One common method is the palladium-catalyzed borylation of 5-bromobenzofuran using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 5-Bromobenzofuran-7-boronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH).
Oxidation and Reduction: Oxidizing agents (e.g., H2O2) and reducing agents (e.g., NaBH4).
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Protodeboronation: Benzofuran derivatives.
Oxidation and Reduction: Alcohols and hydrocarbons.
Scientific Research Applications
5-Bromobenzofuran-7-boronic acid, pinacol ester is an organic compound that belongs to the class of benzofurans and has a variety of applications in organic synthesis, medicinal chemistry, and other fields. Benzofurans are bicyclic aromatic ethers with a benzene ring fused to a furan ring. The pinacol ester improves the compound's stability and solubility in organic solvents.
Applications
This compound is useful in a variety of fields.
Organic Synthesis It acts as a building block for synthesizing complex organic molecules using cross-coupling reactions. Specifically, it participates in Suzuki-Miyaura coupling, where the boron atom facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. The stability of pinacol esters allows for efficient coupling processes.
Medicinal Chemistry Boron-containing molecules, including This compound, are being explored for potential use in Boron Neutron Capture Therapy (BNCT). In BNCT, a boron isotope (Boron-10) accumulates in target cells and is irradiated with neutrons, releasing energy that can destroy cancer cells.
Chemical Transformations The pinacol ester group in This compound can be readily converted into other functional groups using established chemical transformations, which allows researchers to introduce various functionalities onto the molecule and explore its properties and potential applications.
Structural Features and Reactivity
Key structural features of this compound:
- It contains a benzene ring fused to a furan ring.
- It possesses a bromine atom.
- It has a pinacol ester functional group attached to the boron atom.
The presence of bromine in this compound potentially enhances its reactivity in cross-coupling reactions while maintaining stability due to the pinacol ester formation. The bromine atom influences its reactivity profile in transmetalation processes during Suzuki coupling reactions, and variations in substituents can alter the nucleophilicity of the boron center.
Comparison with Related Compounds
This compound shares structural similarities with other compounds, but also has unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Hexyl-2-thiopheneboronic acid pinacol ester | Contains a thiophene ring | Enhanced solubility due to the hexyl group |
| 7-Azaindole-5-boronic acid pinacol ester | Incorporates an azaindole structure | Potentially different biological activity |
| 4-Amino-3,5-difluorobenzene-boronic acid pinacol ester | Contains amino and fluorine substituents | Unique electronic properties affecting reactivity |
Mechanism of Action
The mechanism of action of 5-Bromobenzofuran-7-boronic acid, pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
a. Benzofuran-7-boronic Acid, Pinacol Ester (CAS: 1192755-14-8)
- Key Difference : Lacks the 5-bromo substituent.
- However, the bromine in 5-bromo derivatives enables sequential functionalization (e.g., Suzuki coupling followed by nucleophilic substitution) .
b. 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester
- Key Difference: Cyano group at the 6-position and boronic ester at the 2-position.
- Impact: The electron-withdrawing cyano group alters electronic properties, directing cross-coupling reactions to specific positions. The 2-position boronic ester may exhibit different regioselectivity compared to 7-substituted analogs .
c. 4-Nitrophenylboronic Acid Pinacol Ester
- Key Difference : Nitrophenyl core instead of benzofuran.
- Impact : The nitro group accelerates oxidative deboronation with H₂O₂ compared to benzofuran derivatives, as shown in kinetic studies (UV-vis spectroscopy) .
2.2. Solubility and Stability
- 5-Bromobenzofuran-7-boronic Acid, Pinacol Ester: Exhibits moderate solubility in chloroform and ketones, typical of pinacol esters. The bromine substituent may slightly reduce solubility compared to non-halogenated analogs (e.g., benzofuran-7-boronic acid pinacol ester) due to increased molecular weight and polarity .
- Phenylboronic Acid Pinacol Ester: Higher solubility in dipropyl ether (63.2 g/L) and 3-pentanone (58.1 g/L) than phenylboronic acid (parent acid solubility: <5 g/L in hydrocarbons) .
2.3. Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: 5-Bromobenzofuran-7-boronic acid pinacol ester participates in palladium-catalyzed couplings, leveraging both the boronic ester and bromine for sequential reactions.
- Thermal Stability : Pinacol esters generally exhibit higher thermal stability than their parent boronic acids, enabling reflux conditions in reactions (e.g., THF at 80°C) .
Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight | Substituents | Solubility (CHCl₃) | Key Reactivity |
|---|---|---|---|---|---|
| 5-Bromobenzofuran-7-boronic acid pinacol ester | C₁₄H₁₇BBrO₃ | 323.01 | 5-Br, 7-Bpin | Moderate | Suzuki coupling, halogen substitution |
| Benzofuran-7-boronic acid pinacol ester | C₁₄H₁₇BO₃ | 244.09 | 7-Bpin | High | Suzuki coupling |
| 6-Cyanobenzo[b]furan-2-boronic acid pinacol ester | C₁₅H₁₅BNO₃ | 268.11 | 6-CN, 2-Bpin | Moderate | Electron-deficient couplings |
| 4-Nitrophenylboronic acid pinacol ester | C₁₂H₁₆BNO₄ | 265.08 | 4-NO₂, Bpin | High | Rapid H₂O₂ reactivity |
Research Findings and Trends
- Synthetic Utility: Brominated benzofuran boronic esters enable dual functionalization, making them superior to non-halogenated analogs in multi-step syntheses .
- Kinetic Studies : Pinacol esters react slower with H₂O₂ than boronic acids (e.g., 4-nitrophenylboronic acid vs. its ester), but halogenation may further modulate reaction rates .
- Solubility Trade-offs: While pinacol esters universally improve solubility vs. parent acids, bulky substituents (e.g., bromine) can reduce solubility in non-polar solvents .
Biological Activity
5-Bromobenzofuran-7-boronic acid, pinacol ester is an organoboron compound that belongs to the class of benzofurans. It is characterized by a bromine atom attached to a benzofuran structure and a pinacol ester group attached to the boron atom, which enhances its stability and solubility in organic solvents. This compound plays a significant role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, where it serves as a key intermediate for constructing complex organic molecules.
The biological activity of this compound primarily involves its reactivity in cross-coupling reactions. The boronic acid functionality allows it to participate in various chemical transformations, which can lead to the development of biologically active compounds. The mechanism of action in Suzuki-Miyaura coupling involves:
- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide.
- Transmetalation : The boronic ester transfers its organic group to the palladium complex.
- Reductive Elimination : The formation of the desired carbon-carbon bond occurs, regenerating the palladium catalyst.
This mechanism enables the synthesis of compounds with potential therapeutic applications, including anticancer and antibacterial agents.
Antibacterial Activity
Boronic acids are also being explored for their antibacterial properties. They can act as inhibitors of β-lactamases—enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The ability of boronic acids to form reversible covalent bonds with serine residues in these enzymes enhances their effectiveness against resistant bacterial strains.
Comparative Analysis
A comparison with other similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Hexyl-2-thiopheneboronic acid pinacol ester | Contains a thiophene ring | Enhanced solubility due to the hexyl group |
| 7-Azaindole-5-boronic acid pinacol ester | Incorporates an azaindole structure | Potentially different biological activity |
| 4-Amino-3,5-difluorobenzene-boronic acid pinacol ester | Contains amino and fluorine substituents | Unique electronic properties affecting reactivity |
The presence of bromine in 5-bromobenzofuran-7-boronic acid may enhance its reactivity compared to other boronic esters while maintaining stability due to the pinacol ester formation.
Study on Anticancer Properties
A study published in MDPI highlighted the potential of boronic acids as anticancer agents. It was found that certain derivatives could inhibit cell growth effectively at low concentrations (IC50 values around 4-8 nM) and suggested that modifications to the boron structure could enhance bioavailability and reduce toxicity .
Study on Antibacterial Efficacy
Another research paper discussed the design of boronic acid derivatives as inhibitors of β-lactamases. Compounds demonstrated significant inhibitory constants (Ki values below 0.01 µM) against resistant bacterial strains, indicating their potential as effective antibacterial agents .
Q & A
Q. Basic
- ¹H/¹³C NMR : Focus on the benzofuran aromatic protons (δ 6.8–7.5 ppm) and the pinacol methyl groups (δ 1.0–1.3 ppm). The boron-coupled quaternary carbon (C-7) appears at ~δ 85 ppm in ¹³C NMR .
- IR : Confirm the boronic ester B-O stretch (~1350 cm⁻¹) and absence of free -B(OH)₂ (~3200 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₇BBrO₃, m/z ≈ 331.0) .
How does the bromine substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?
Advanced
The bromine at position 5 enhances electrophilicity, enabling sequential cross-coupling. For example, Suzuki-Miyaura with aryl halides first targets the boronic ester, while the bromine can later undergo Ullmann or Buchwald-Hartwig amination. However, competing debromination may occur under harsh conditions (e.g., high Pd loading). Mitigate this by optimizing catalyst systems (e.g., XPhos Pd G3) and limiting reaction temperatures to <100°C .
What are the best practices for handling and storing this compound to ensure stability?
Basic
Store at 0–6°C in airtight, argon-purged containers to prevent hydrolysis of the boronic ester. Use anhydrous solvents (e.g., THF, DCM) for reactions. Monitor for discoloration (yellowing indicates degradation) and confirm purity via TLC before use .
How can researchers troubleshoot low yields in cross-coupling reactions involving this boronic ester?
Advanced
Low yields often stem from:
- Moisture sensitivity : Ensure rigorous solvent drying (e.g., molecular sieves in THF).
- Catalyst poisoning : Replace standard Pd(PPh₃)₄ with air-stable Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand).
- Steric hindrance : Switch to bulkier aryl halides or use microwave-assisted heating to enhance reactivity .
What advanced analytical methods are recommended for identifying reaction byproducts or impurities?
Q. Advanced
- LC-MS/MS : Detect trace debrominated products or hydrolyzed boronic acids.
- ²D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures, particularly for regiochemical byproducts.
- X-ray crystallography : Confirm structural assignments if crystalline derivatives are obtainable .
How can solvent systems be optimized for Suzuki-Miyaura couplings to balance reactivity and boronic ester stability?
Q. Advanced
- Polar aprotic solvents (e.g., DMF, DMSO) accelerate coupling but risk ester hydrolysis.
- Mixed solvent systems : Use toluene/water with phase-transfer catalysts (e.g., TBAB) to enhance both solubility and stability.
- Kinetic studies : Monitor reaction progress via in situ IR or HPLC to identify ideal solvent ratios .
How should researchers resolve contradictions in literature reports regarding optimal reaction temperatures?
Advanced
Discrepancies often arise from substrate-specific reactivity. Perform design of experiments (DoE) to map temperature effects against variables like catalyst loading and solvent polarity. Cross-reference with computational studies (DFT) to predict activation barriers for specific aryl halides .
What role does this compound play in medicinal chemistry, particularly in PROTAC or bifunctional molecule synthesis?
Advanced
Its dual functionality (bromine for click chemistry; boronic ester for bioconjugation) enables modular assembly of heterobifunctional degraders. For example, the boronic ester can link to a cereblon ligand, while the bromine facilitates Sonogashira coupling to target-binding motifs. Optimize solubility via PEGylated linkers .
What are the stability limits of this compound under acidic or basic conditions?
Q. Advanced
- Acidic conditions (pH <5) : Rapid hydrolysis to boronic acid occurs; avoid protic acids (e.g., TFA) in deprotection steps.
- Basic conditions (pH >9) : Limited stability; use buffered aqueous phases (pH 7–8) in extractions.
- Thermal stability : Decomposes above 150°C; prefer microwave-assisted reactions at controlled temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
